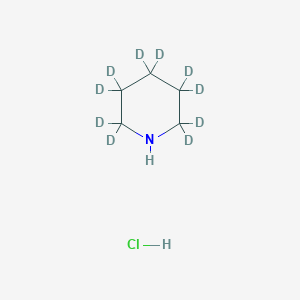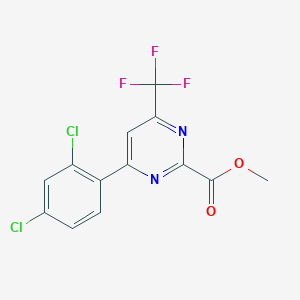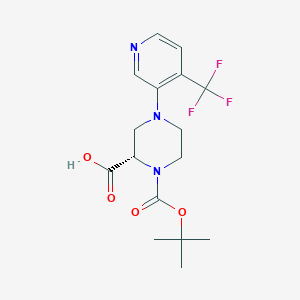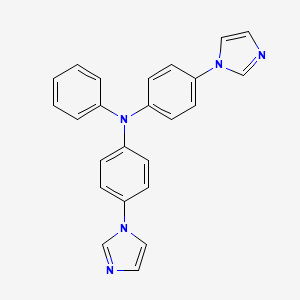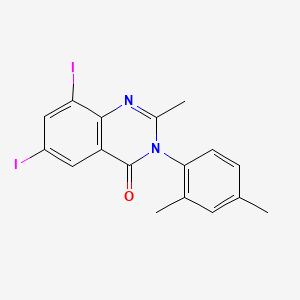
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of two iodine atoms and a dimethylphenyl group, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- typically involves multi-step organic reactions
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts acylation using 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Iodination: The iodination of the quinazolinone core can be achieved using iodine and an oxidizing agent like iodic acid or hydrogen peroxide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, organometallic reagents, polar aprotic solvents.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Quinazolinone derivatives with various functional groups replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to disease progression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: A compound with a similar dimethylphenyl group but different core structure.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A quinazolinone derivative with different substituents.
Uniqueness
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6,8-diiodo-2-methyl- is unique due to the presence of two iodine atoms and a dimethylphenyl group, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Eigenschaften
CAS-Nummer |
35711-14-9 |
|---|---|
Molekularformel |
C17H14I2N2O |
Molekulargewicht |
516.11 g/mol |
IUPAC-Name |
3-(2,4-dimethylphenyl)-6,8-diiodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H14I2N2O/c1-9-4-5-15(10(2)6-9)21-11(3)20-16-13(17(21)22)7-12(18)8-14(16)19/h4-8H,1-3H3 |
InChI-Schlüssel |
RWFLGZZBAILPBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3I)I)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


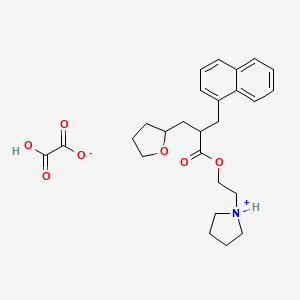
![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)
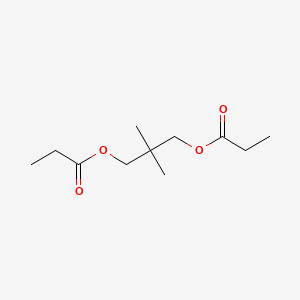
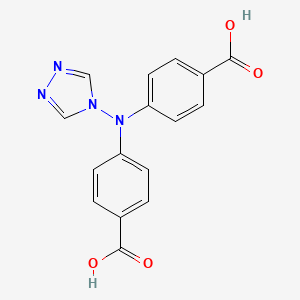
![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)



